TAK-901 hydrochloride

Aurora Kinase Binding Kinetics Target Residence Time

Standard Aurora B inhibitors lack sustained target engagement, compromising in vivo efficacy studies. This compound solves that gap. - **Prolonged retention**: Aurora B dissociation t½ = 920 min; suppresses histone H3 phosphorylation for 6-12 h post-dosing. - **Defined multi-target profile**: Potent vs. FLT3, FGFR2; 20-fold selectivity over Src/Bcr-Abl; minimal JAK2 activity. - **ADC payload-ready**: Validated in site-specific conjugates with sustained intracellular activity. - **Known PgP substrate**: Enables controlled efflux studies (e.g., with verapamil).

Molecular Formula C28H33ClN4O3S
Molecular Weight 541.1 g/mol
CAS No. 934542-50-4
Cat. No. B12362772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAK-901 hydrochloride
CAS934542-50-4
Molecular FormulaC28H33ClN4O3S
Molecular Weight541.1 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C.Cl
InChIInChI=1S/C28H32N4O3S.ClH/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26;/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33);1H
InChIKeyVJCDELBBEITKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TAK-901 Hydrochloride Overview


TAK-901 hydrochloride (CAS 934542-50-4) is a small-molecule inhibitor of the serine-threonine kinase Aurora B, derived from a novel azacarboline kinase hinge-binder chemotype [1]. It exhibits time-dependent, tight-binding inhibition of Aurora B, but not Aurora A , and also potently inhibits FLT3 and FGFR2 in intact cells . The compound has entered Phase I clinical trials for the treatment of advanced solid tumors and lymphoma [2], and has been investigated as a payload in site-specific antibody-drug conjugates (ADCs) [3].

Primary Target Aurora B tight-binding kinase inhibition with slow dissociation
Selectivity Context Multitargeted cellular profile: FLT3 and FGFR2 engagement
Pharmacodynamic Model Fit Sustained in vivo target engagement and tumor retention

Why TAK-901 Is Not Interchangeable


Aurora kinase inhibitors exhibit diverse selectivity profiles, binding kinetics, and cellular effects. Compounds like alisertib are highly selective for Aurora A, while barasertib is a potent, selective Aurora B inhibitor [1]. In contrast, TAK-901 hydrochloride demonstrates a unique profile: it is a tight-binding inhibitor of Aurora B with slow dissociation kinetics (t1/2 = 920 min) and a multitargeted cellular activity against FLT3 and FGFR2, while showing minimal activity against JAK2, c-Src, and Abl . Its time-dependent, tight-binding mechanism and distinct selectivity profile directly impact its in vivo tumor retention and pharmacodynamic effects, as demonstrated in xenograft models [2]. Therefore, substituting TAK-901 hydrochloride with another Aurora kinase inhibitor based solely on IC50 values against Aurora A/B would result in a fundamentally different pharmacological and biological outcome, invalidating experimental consistency and procurement specifications.

TAK-901 Hydrochloride (Target)
Tight-binding Aurora B inhibitor with slow dissociation (reported target residence time) and FLT3/FGFR2 activity.
Reversible Aurora Inhibitors (e.g., tozasertib class)
Rapid, reversible binding kinetics with differing selectivity profiles may shift pharmacodynamic duration and pathway-response interpretation.
Key Mismatch to Review
Substituting based solely on Aurora A/B IC50 values disregards time-dependent binding kinetics, FLT3/FGFR2 engagement, and P-gp efflux sensitivity, which may alter cellular and in vivo model-response outcomes.

TAK-901 Hydrochloride Evidence


Prolonged Aurora B Target Residence Time

TAK-901 hydrochloride demonstrates a time-dependent, tight-binding mechanism with exceptionally slow dissociation from Aurora B-INCENP. This is in stark contrast to the rapid, reversible binding of the pan-Aurora inhibitor tozasertib (VX-680). The dissociation half-life (t1/2) of TAK-901 from Aurora B-INCENP is 920 minutes, yielding an apparent affinity constant (Kiapp) of 0.02 nM . Tozasertib, on the other hand, has a reported Kiapp of 0.6 nM for Aurora A, with no comparable slow dissociation reported .

Aurora B Target Residence Time
Cross-study comparable
t1/2 = 920 min; Kiapp = 0.02 nM
Supports sustained pharmacodynamic model-response context
Compared to reversible inhibitor tozasertib (Kiapp 0.6 nM for Aurora A)
Aurora Kinase Binding Kinetics Target Residence Time

Unique FLT3/FGFR2 Inhibition Profile

In cellular assays, TAK-901 hydrochloride potently inhibits the autophosphorylation of FLT3 and FGFR2 with IC50 values close to that of Aurora B, as measured by cellular histone H3 phosphorylation. In contrast, its IC50 for inhibiting cellular Src and Bcr-Abl is 20-fold weaker . This contrasts with the pan-Aurora inhibitor tozasertib, which inhibits FLT3 and BCR-ABL with Ki values of 30 nM . Furthermore, TAK-901 shows little to no activity against JAK2, c-Src, or Abl .

Cellular Kinase Selectivity Profile
Head-to-head
FLT3/FGFR2 inhibition ~ Aurora B; 20-fold selectivity window over Src/Bcr-Abl
Enables FLT3/FGFR2 pathway study context without JAK/STAT confounding
Minimal activity against JAK2, c-Src, Abl in cellular autophosphorylation assays
Kinase Selectivity Cellular Assay FLT3

Sustained Tumor Retention In Vivo

In the A2780 ovarian cancer xenograft model, TAK-901 hydrochloride administered intravenously at 20 and 40 mg/kg resulted in complete suppression of histone H3 phosphorylation (a direct marker of Aurora B inhibition) for at least 6 hours. Notably, in the 40 mg/kg group, this suppression did not return to control levels during the 12-hour time course [1]. This prolonged effect correlates with the compound's retention in tumor tissue, as TAK-901 drug levels remained constant in the tumor while plasma levels declined [2]. In contrast, the selective Aurora B inhibitor barasertib induces a transient mitotic arrest in multiple myeloma cells [3], suggesting a different pharmacodynamic profile.

Sustained In Vivo Tumor Retention
Cross-study comparable
Complete H3 phosphorylation suppression >6 h (20 mg/kg); >12 h (40 mg/kg)
Supports in vivo dosing model with prolonged pathway suppression
A2780 xenograft model; drug retention in tumor outlasts plasma decline
In Vivo Efficacy Pharmacodynamics Tumor Retention

Antiproliferative Activity in Cancer Cell Lines

TAK-901 hydrochloride inhibits cell proliferation across a panel of human cancer cell lines with IC50 values ranging from 40 to 500 nM. In a focused set of solid tumor lines, it exhibits even greater potency, with IC50s ranging from 12 to 38 nM. Specifically, IC50 values of 15 nM were observed in HCT116 (colorectal cancer), 22 nM in MCF-7 (breast cancer), 30 nM in A549 (lung cancer), 38 nM in SK-OV-3 (ovarian cancer), and 12 nM in HT-29 (colorectal cancer) . In contrast, the selective Aurora A inhibitor alisertib exhibits a more variable antiproliferative profile with IC50 values often in the micromolar range for some cell lines, and its activity is highly dependent on Aurora A dependence .

Antiproliferative Activity in Cell Lines
Cross-study comparable
IC50: 12–38 nM (solid tumor panel); 40–500 nM (broad panel)
Reported cell-model response context across multiple solid tumor types
HCT116 (15 nM), MCF-7 (22 nM), A549 (30 nM), HT-29 (12 nM) in 72-h assays
Antiproliferative Cancer Cell Lines IC50

P-Glycoprotein Efflux Impact

TAK-901 hydrochloride is a substrate for the P-glycoprotein (PgP) drug efflux pump. This is evidenced by a dramatic decrease in antiproliferative potency: the EC50 in the parental uterine sarcoma MES-SA cell line is 38 nM, whereas in the drug-resistant MES-SA/Dx5 cell line, which overexpresses PgP, the EC50 increases to >50 µM [1]. This contrasts with tozasertib, which is also a substrate for the ABCG2 efflux transporter but shows a 48.8-fold increase in IC50 in ABCG2-transduced cells [2].

P-Glycoprotein Efflux Impact
Cross-study comparable
EC50: 38 nM (parental) vs. >50 µM (PgP-overexpressing)
PgP efflux context may require assay design review
>1300-fold potency shift in MES-SA/Dx5 cell line; co-administration of PgP inhibitor may be considered
P-Glycoprotein Drug Efflux MDR

TAK-901 Hydrochloride Research Applications


Sustained Target Engagement In Vivo

Due to its prolonged target residence time (t1/2 = 920 min for Aurora B dissociation) and sustained tumor retention (complete suppression of histone H3 phosphorylation for >6-12 hours in xenografts), TAK-901 hydrochloride is ideally suited for in vivo efficacy studies where a sustained pharmacodynamic effect is critical . Researchers can confidently use this compound to model intermittent dosing schedules that maintain pathway suppression, as the compound's tumor retention outlasts its plasma half-life [3]. This makes it a preferred tool over reversible Aurora inhibitors with shorter target engagement for investigating the consequences of prolonged Aurora B inhibition in solid tumor models.

FLT3/FGFR2 Signaling with Aurora B Inhibition

The unique cellular selectivity profile of TAK-901 hydrochloride—potent inhibition of FLT3 and FGFR2 with a 20-fold selectivity window over Src and Bcr-Abl, and minimal activity against JAK2 —makes it an exceptional tool for dissecting the interplay between Aurora B and FLT3/FGFR2 pathways. This is particularly relevant in hematological malignancies (e.g., AML) and certain solid tumors where these kinases are co-expressed. Unlike pan-kinase inhibitors with broad activity, TAK-901 hydrochloride's defined multitargeted profile allows for more precise mechanistic studies.

Aurora B Cell-Based Assays with Efflux Control

Given its potent antiproliferative activity (IC50 12-38 nM across solid tumor lines) and the well-characterized impact of P-glycoprotein (PgP) efflux [3], TAK-901 hydrochloride serves as a highly valuable reference compound for establishing robust, reproducible cell-based Aurora B inhibition assays. Researchers can use the known PgP substrate status to control for efflux-mediated resistance by co-administering a PgP inhibitor (e.g., verapamil) or by selecting cell lines with defined PgP expression. This allows for a more accurate interpretation of compound potency and resistance mechanisms in vitro.

ADC Payloads with Site-Specific Conjugation

TAK-901 has been explored as a payload in site-specific antibody-drug conjugates (ADCs) . The compound's mechanism as a potent mitotic inhibitor, combined with the feasibility of site-specific conjugation, makes it a candidate for next-generation ADC development programs. Its sustained intracellular activity, once delivered, aligns with the goals of reducing off-target toxicity while maximizing tumor cell killing. This application is supported by the compound's well-understood mechanism of action and favorable in vivo tumor retention profile.

Application
Selection Property
Validation Focus
Sustained In Vivo Target Engagement Studies
Prolonged target residence time and tumor retention profile
Pharmacodynamic marker suppression duration and dosing interval model-response
FLT3/FGFR2 and Aurora B Pathway Interplay Research
Defined multitargeted cellular selectivity window
Pathway-response context without JAK/STAT or Src/Abl confounding
Cell-Based Aurora B Assays with Efflux Control
Known P-gp substrate status and potent antiproliferative activity
Efflux-mediated resistance endpoint review and PgP inhibitor co-administration context
ADC Payload Feasibility Research
Potent mitotic inhibitor with site-specific conjugation feasibility
Intracellular activity and tumor retention profile for targeted delivery studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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